molecular formula C17H16FN3O2S B1684036 Vonoprazan CAS No. 881681-00-1

Vonoprazan

Número de catálogo: B1684036
Número CAS: 881681-00-1
Peso molecular: 345.4 g/mol
Clave InChI: BFDBKMOZYNOTPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vonoprazan es un bloqueador ácido competitivo de potasio de primera clase, utilizado principalmente para el tratamiento de trastornos relacionados con el ácido, como las úlceras gastroduodenales y la esofagitis por reflujo. También se utiliza en combinación con antibióticos para la erradicación de infecciones por Helicobacter pylori . A diferencia de los inhibidores de la bomba de protones tradicionales, this compound ofrece una supresión más potente y sostenida de la secreción de ácido gástrico .

Análisis Bioquímico

Biochemical Properties

Vonoprazan functions by inhibiting the H+, K±ATPase enzyme system in a potassium-competitive manner. This enzyme system is crucial for the secretion of gastric acid in the stomach. By blocking this enzyme, this compound effectively reduces both basal and stimulated gastric acid secretion . The compound interacts with the H+, K±ATPase enzyme located on the secretory surface of gastric parietal cells, leading to a significant reduction in acid production .

Cellular Effects

This compound exerts its effects on gastric parietal cells, which are responsible for acid secretion in the stomach. By inhibiting the H+, K±ATPase enzyme, this compound increases the intragastric pH, thereby reducing the acidity of the stomach environment . This elevation in pH can influence various cellular processes, including cell signaling pathways and gene expression related to acid secretion . Additionally, this compound’s inhibition of acid secretion can impact cellular metabolism by altering the availability of hydrogen ions necessary for various metabolic processes .

Molecular Mechanism

At the molecular level, this compound binds to the H+, K±ATPase enzyme in a reversible and potassium-competitive manner . This binding prevents the enzyme from utilizing potassium ions, which are essential for the exchange of hydrogen ions into the gastric lumen. As a result, this compound effectively inhibits the final step of acid secretion in the stomach . This mechanism of action is distinct from that of traditional proton-pump inhibitors, which require activation in an acidic environment and covalent binding to the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its inhibitory effects on gastric acid secretion for extended periods, even after discontinuation of the drug . This prolonged effect is attributed to its slow dissociation from the H+, K±ATPase enzyme and its high affinity for the enzyme . Long-term studies have also indicated that this compound is effective in preventing ulcer recurrence during extended use .

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound vary with different dosages. In rats, oral administration of this compound inhibits histamine-stimulated acid secretion in a dose-dependent manner, with complete inhibition observed at higher doses . Similarly, in dogs, this compound effectively inhibits gastric acid secretion at doses ranging from 0.3 to 30 mg/kg . At higher doses, this compound may cause adverse effects such as alterations in gastric motility .

Metabolic Pathways

This compound is metabolized primarily by the liver through cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6 . It is also metabolized by sulfotransferase SULT2A1 . These metabolic pathways result in the formation of inactive metabolites, which are then excreted from the body . The involvement of multiple enzymes in its metabolism reduces the likelihood of drug-drug interactions and genetic polymorphisms affecting its efficacy .

Transport and Distribution

This compound is well-absorbed and distributed within the body. It has a high protein binding rate of approximately 80%, which facilitates its transport in the bloodstream . The compound accumulates in the gastric corpus mucosa, specifically in the parietal cells, where it exerts its inhibitory effects on acid secretion . This targeted distribution enhances its efficacy and reduces systemic side effects .

Subcellular Localization

Within the cells, this compound localizes to the secretory canaliculi of gastric parietal cells, where the H+, K±ATPase enzyme is located . This subcellular localization is crucial for its inhibitory action on acid secretion. The high pKa of this compound promotes its accumulation in the acidic environment of the canaliculi, ensuring sustained inhibition of the enzyme . This targeted localization also minimizes its effects on other cellular compartments and reduces potential off-target effects .

Comparación Con Compuestos Similares

Vonoprazan se compara con los inhibidores de la bomba de protones tradicionales como omeprazol y pantoprazol:

Las propiedades únicas de this compound lo convierten en una alternativa valiosa a los inhibidores de la bomba de protones tradicionales para el tratamiento de trastornos relacionados con el ácido.

Actividad Biológica

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that has emerged as an effective treatment for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori (H. pylori) eradication. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and interactions with other drugs.

This compound acts by reversibly binding to the gastric proton pump, specifically the H+, K+-ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound does not require activation in an acidic environment, allowing for rapid and sustained acid suppression. Its potency is approximately 350 times greater than that of PPIs, leading to more effective management of acid-related disorders .

Pharmacokinetics

  • Absorption : After oral administration, this compound reaches peak plasma concentration (Tmax) within 1-2 hours.
  • Bioavailability : Approximately 9% in rats, indicating significant first-pass metabolism.
  • Distribution : High volume of distribution exceeding body volume by tenfold.
  • Metabolism : Primarily metabolized by CYP3A4 and CYP2C19 enzymes.
  • Half-life : Estimated mean elimination half-life is up to nine hours .

Treatment of GERD

A systematic review and meta-analysis demonstrated that this compound significantly improves healing rates in PPI-resistant erosive esophagitis (EE). The healing rates were reported as follows:

Time PointHealing Rate (%)95% Confidence Interval
Week 491.786.8 - 94.8
Week 888.569.7 - 96.2

Additionally, maintenance rates were high at various follow-up points:

  • Week 8: 82.6%
  • Week 24: 86.0%
  • Week 48: 93.8% .

H. pylori Eradication

In a randomized clinical study comparing this compound with amoxicillin against standard triple therapy involving rabeprazole, this compound-based regimens achieved superior eradication rates:

Treatment GroupEradication Rate (%)
This compound + Amoxicillin (14 days)92.5
This compound + Amoxicillin (10 days)91.6
Rabeprazole Triple Therapy80.1

These results highlight the efficacy of this compound in eradicating H. pylori compared to traditional therapies .

Safety Profile

The short-term safety profile of this compound is generally comparable to that of PPIs, with treatment-emergent adverse events occurring at rates of 33.3% for this compound versus 26.4% for PPIs . Serious adverse events were notably absent in studies focusing on PPI-resistant GERD patients .

Drug Interactions

Research indicates that this compound can inhibit several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2D6, and CYP2B6. This inhibition may lead to altered metabolism of co-administered drugs, necessitating caution when prescribing this compound alongside medications metabolized by these pathways .

Propiedades

IUPAC Name

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDBKMOZYNOTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236869
Record name Vonoprazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Vonoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase.
Record name Vonoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

881681-00-1
Record name Vonoprazan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vonoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vonoprazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VONOPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

194.8°C
Record name Vonoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vonoprazan
Reactant of Route 2
Reactant of Route 2
Vonoprazan
Reactant of Route 3
Reactant of Route 3
Vonoprazan
Reactant of Route 4
Vonoprazan
Reactant of Route 5
Vonoprazan
Reactant of Route 6
Reactant of Route 6
Vonoprazan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.